molecular formula C17H12ClNO3 B13427606 alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride

alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride

Cat. No.: B13427606
M. Wt: 313.7 g/mol
InChI Key: XLZYMUNRALGNSP-UHFFFAOYSA-N
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Description

Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride typically involves multiple steps. One common method starts with the preparation of Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetic Acid Ethyl Ester. This intermediate is then converted to the desired acetyl chloride derivative through a series of reactions involving chlorinating agents such as thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyl chloride group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetic Acid Ethyl Ester
  • 5-Hydroxytryptophol-d4 beta-D-Glucuronide
  • 5-Hydroxytryptamine

Uniqueness

Alpha-Oxo-5-(phenylmethoxy)-1H-indole-3-acetyl Chloride is unique due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZYMUNRALGNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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